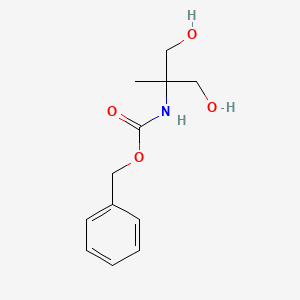

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(8-14,9-15)13-11(16)17-7-10-5-3-2-4-6-10/h2-6,14-15H,7-9H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCPHPRUGRMLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a carbamate functional group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety. Its chemical formula is CHNO.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic pathways associated with disease states.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Antioxidant Activity : Its hydroxyl groups could provide antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be compared to other known antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Agent |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Penicillin |

| Escherichia coli | 64 µg/mL | Ampicillin |

| Pseudomonas aeruginosa | 128 µg/mL | Ciprofloxacin |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate that it may possess selective cytotoxicity against certain cancer types while exhibiting low toxicity to normal cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound showed significant inhibition at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent . -

Cytotoxicity Assessment :

Another investigation focused on its cytotoxic effects on human cancer cell lines. The results demonstrated that the compound induced apoptosis in breast cancer cells while sparing normal fibroblast cells, highlighting its selective action .

Research Findings

Recent findings have highlighted several important aspects of the biological activity of this compound:

- Antioxidant Capacity : The compound has shown promise in reducing reactive oxygen species (ROS), indicating potential use in oxidative stress-related conditions .

- Synergistic Effects : When used in combination with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant strains .

Scientific Research Applications

Pharmaceutical Applications

1.1. Modulation of Biological Targets

Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has been investigated for its potential as a modulator of biological systems. For instance, it has been explored in the context of cystic fibrosis treatment, where it acts as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This application is critical as CFTR dysfunction leads to severe respiratory and digestive issues in cystic fibrosis patients .

1.2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential in mitigating oxidative stress-related diseases, including neurodegenerative disorders. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Agricultural Applications

2.1. Fungicide Development

This compound has shown potential as a fungicide in agricultural settings. Its structural characteristics allow it to inhibit fungal growth effectively, making it a candidate for developing environmentally friendly agricultural chemicals .

Case Study: Efficacy Against Fungal Pathogens

A study conducted on several fungal strains indicated that formulations containing this compound significantly reduced fungal biomass compared to control groups. The results suggest its viability as an alternative to traditional fungicides that often have detrimental environmental impacts.

Industrial Applications

3.1. Use in Coatings and Preservatives

In industrial applications, this compound is being evaluated for its effectiveness as a preservative in paints and coatings. Its ability to prevent microbial growth at low concentrations makes it an attractive option for extending the shelf life of products without compromising safety .

Comparative Data Table

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Pharmaceuticals | CFTR Modulator | Critical for cystic fibrosis treatment |

| Pharmaceuticals | Antioxidant Agent | Effective in reducing oxidative stress |

| Agriculture | Fungicide | Significant reduction in fungal biomass |

| Industrial | Paint Preservative | Prevents microbial growth at low concentrations |

Chemical Reactions Analysis

Carbamate Installation via Chloroformate Reactions

The carbamate group is introduced via reaction of 2-amino-2-methyl-1,3-propanediol with benzyl chloroformate in the presence of a base (e.g., Na₂CO₃) in a THF/water mixture. This method achieves yields of 70–98% under mild conditions (0–25°C) .

Key Reaction

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF/H₂O (1:1) | 88.9 | |

| Reaction Time | 15–24 h | 95 | |

| Base | Na₂CO₃ | 70–98 |

Ortho-Directed Metalation (DoM)

The benzyl carbamate group acts as a directing metalation group (DMG), enabling regioselective halogenation at the ortho position of aromatic rings. For example, bromination with pyridinium tribromide (pyHBr₃) achieves 87% yield of the 3-bromo derivative .

Mechanistic Insight

The reaction proceeds via stabilization of the β-arenium intermediate, favoring bromination at the ortho position over competing nucleophilic pathways .

Regioselective Halogenation

Benzyl carbamates undergo halogenation with high regioselectivity. Iodination using ICl at −20°C yields 81% of the 1-iodo derivative, while bromination with Br₂ under microwave heating achieves quantitative yields .

Example Reaction

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aryl O-carbamate | Br₂, CH₂Cl₂ | 3-Bromo-1-iodo derivative | 100 | |

| Aryl O-carbamate | ICl, −20°C | 1-Iodo derivative | 81 |

Suzuki–Miyaura Cross-Coupling

Halogenated derivatives participate in Pd-catalyzed cross-coupling with boronic acids to form biaryl compounds. Sequential ipso-borodesilylation and Suzuki coupling yield >80% biaryls .

Protocol

-

Ipso-borodesilylation with BX₂⁺.

-

Suzuki coupling with aryl halides (Pd catalyst, base).

Intramolecular Cyclization

The diol moiety facilitates intramolecular cyclization under acidic or thermal conditions. For example, treatment with catalytic DBU in protic solvents generates oxazolidinones or dioxanes .

Case Study

Cyclization of allyl-1,3-dihydroxypropan-2-ylcarbamate yields allyl-2-oxo-1,3-dioxan-5-ylcarbamate (2j ) in 85% yield .

Hydrolysis and Stability

The carbamate bond is hydrolytically stable under neutral conditions but cleaves under:

-

Acidic conditions : HCl/THF (1–2 h, 25°C).

-

Basic conditions : NaOH/MeOH (2–4 h, 60°C).

Kinetic Data

| Condition | Half-Life (h) | Source |

|---|---|---|

| pH 7.4, 37°C | 48 | |

| 1M HCl, 25°C | 0.5 |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs vary primarily in the substituents on the carbamate nitrogen and the adjacent hydroxy groups. Key comparisons include:

| Compound Name | Substituents/Functional Groups | Key Structural Features |

|---|---|---|

| Benzyl N-(1-hydroxy-2-phenylethyl)carbamate | 1-hydroxy-2-phenylethyl | Aromatic phenyl group; single hydroxy moiety |

| Benzyl-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate | 6-methoxynaphthyl group | Bulky aromatic substituent; methoxy group |

| Benzyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate | Spirocyclic ether system | Enhanced lipophilicity; rigid spirocyclic structure |

| tert-Butyl carbamates (e.g., CAS 880545-32-4) | tert-Butyl group | Steric bulk; improved stability under acidic conditions |

The dihydroxy-2-methylpropan-2-yl group in the target compound introduces two hydroxy groups and a branched methyl chain, enhancing solubility in polar solvents compared to analogs with aromatic or bulky substituents .

Stability and Reactivity

- Benzyl vs. tert-Butyl Carbamates: Benzyl carbamates are stable under basic conditions but require hydrogenolysis for deprotection, whereas tert-butyl carbamates are acid-sensitive .

Key Research Findings

- Organocatalytic Applications: Benzyl carbamates with hydroxy substituents, such as the target compound, are effective in stereoselective α-amidoalkylation reactions, achieving enantiomeric excesses >90% under optimized conditions .

- Structure-Activity Relationships : Fluorine or hydroxy substitutions on the benzyl carbamate significantly enhance biochemical potency, as demonstrated in EGFR and antimetastatic studies .

Notes

- Contradictions arise in substituent effects: while hydroxy groups improve solubility and bioactivity in some contexts, bulky aromatic groups (e.g., methoxynaphthyl) may enhance target binding in others .

Q & A

Q. What are the common synthetic routes for introducing the benzyl carbamate group in this compound, and how do experimental conditions affect yield?

The benzyl carbamate (Cbz) group is often introduced via carbamate-forming reactions using benzyl chloroformate or mixed carbonates. A key method involves reacting the amine precursor with benzyl chloroformate in the presence of a base (e.g., NaHCO₃ or Et₃N) in anhydrous THF or dichloromethane at 0–25°C. For example, describes a method using tert-butyl carbamate intermediates, where selective deprotection under acidic conditions preserves the benzyl group. Yield optimization requires strict control of stoichiometry (e.g., 1.2–1.5 equivalents of benzyl chloroformate) and reaction time (2–4 hours) to minimize side reactions like over-alkylation .

Q. How can X-ray crystallography resolve the stereochemistry of this compound’s dihydroxypropane moiety?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL ( ), the dihedral angles of the 1,3-dihydroxy-2-methylpropane group can be determined. ORTEP-3 ( ) visualizes thermal ellipsoids to confirm bond lengths and angles, distinguishing between possible stereoisomers. For example, the C–O bond lengths in the diol moiety (typically 1.42–1.45 Å) and torsion angles around the central methyl group can validate the proposed structure .

Q. What in vitro assays are used to evaluate the biological activity of benzyl carbamate derivatives?

Standard assays include:

- Cell viability assays (MTT or resazurin) to assess cytotoxicity.

- Invasion/migration assays (e.g., Boyden chamber) for compounds targeting metastasis, as seen in , where carbamates inhibited prostate tumor cell invasion via HIF-1 pathway modulation.

- Enzyme inhibition studies using fluorescence-based or HPLC-coupled methods to measure IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid racemization during the synthesis of stereospecific derivatives?

Racemization risks arise in acidic or high-temperature conditions. To mitigate:

- Use low temperatures (0–5°C) during coupling steps.

- Employ non-polar solvents (e.g., dichloromethane) instead of DMF to reduce proton exchange.

- Add chiral auxiliaries (e.g., Evans’ oxazolidinones) or use enzymatic resolution, as described in for oxidation-mediated stereocontrol with RuO₄ .

Q. What computational and experimental approaches validate the compound’s conformation in solution versus solid state?

- NMR analysis : Compare - and -NMR chemical shifts (e.g., δ 4.39 ppm for benzylic CH₂ in ) with DFT-predicted values.

- Molecular dynamics (MD) simulations : Assess rotational barriers of the carbamate group.

- SCXRD vs. NOESY : Correlate solid-state (X-ray) and solution-state (NOE interactions) conformations to identify flexibility in the dihydroxypropane chain .

Q. How do structural modifications (e.g., fluorination or adamantyl substitution) impact bioactivity?

- Fluorination : Introducing CF₃ groups (as in ) enhances metabolic stability and membrane permeability.

- Adamantyl substitution : Bulky hydrophobic groups ( ) improve target binding affinity via van der Waals interactions, as seen in adamantyl carbamates’ inhibition of protease activity.

- SAR studies : Systematic substitution at the methylpropan-2-yl position (e.g., hydroxyl → methoxy) followed by IC₅₀ profiling reveals critical hydrogen-bonding motifs .

Q. What advanced analytical techniques distinguish between diastereomers or hydrate forms?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) separates enantiomers.

- Dynamic vapor sorption (DVS) : Quantifies hydrate formation by monitoring mass changes under controlled humidity.

- High-resolution mass spectrometry (HRMS) : Detects isotopic patterns to confirm molecular formulas (e.g., ’s exact mass 363.1365 for a related carbamate) .

Q. How can data contradictions in crystallographic enantiomer assignment be resolved?

Use the Flack parameter () to assess chirality in SCXRD. For ambiguous cases (Flack x near 0.5), employ:

- Bijvoet difference analysis : Compare Friedel pairs to confirm absolute configuration.

- Density functional theory (DFT) : Calculate expected electron density maps for competing enantiomers.

- Cross-validation with circular dichroism (CD) spectra to correlate solid-state and solution chirality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.